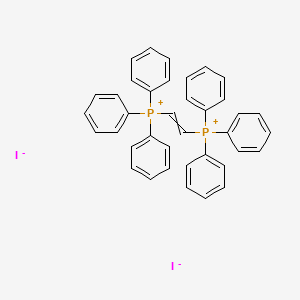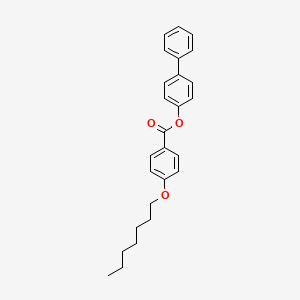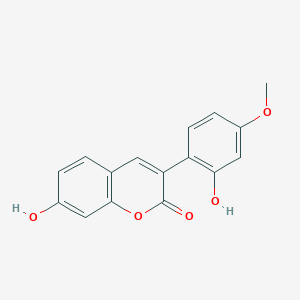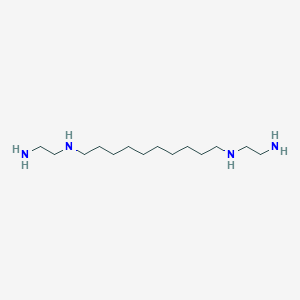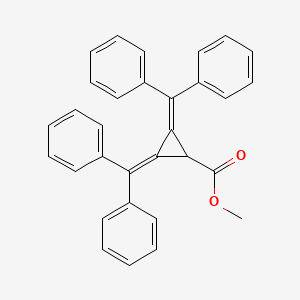![molecular formula C11H16O2 B14642073 Methyl bicyclo[3.3.1]non-2-ene-2-carboxylate CAS No. 54674-64-5](/img/structure/B14642073.png)
Methyl bicyclo[3.3.1]non-2-ene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl bicyclo[3.3.1]non-2-ene-2-carboxylate is an organic compound characterized by a bicyclic structure with a carboxylate ester functional group. This compound is notable for its unique structural features, which include a bridgehead double bond that defies Bredt’s Rule . The molecular formula of this compound is C10H14O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl bicyclo[3.3.1]non-2-ene-2-carboxylate typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which forms the bicyclic structure. For instance, a highly regioselective Diels-Alder reaction between 2-methylfuran and methyl-3-bromo-propiolate can be used . The reaction conditions often include the use of a solvent like toluene and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl bicyclo[3.3.1]non-2-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols.
Applications De Recherche Scientifique
Methyl bicyclo[3.3.1]non-2-ene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of complex molecules and materials.
Mécanisme D'action
The mechanism of action of methyl bicyclo[3.3.1]non-2-ene-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to engage in various chemical reactions, influencing biological pathways and molecular interactions. For instance, its ability to form hydrogen bonds and engage in halogen interactions can affect its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure but may have different functional groups.
Bicyclo[3.3.1]non-3-ene-2,9-diones: These compounds have a similar core structure but differ in the position and type of functional groups.
Uniqueness
Methyl bicyclo[3.3.1]non-2-ene-2-carboxylate is unique due to its bridgehead double bond, which defies Bredt’s Rule, and its specific ester functional group.
Propriétés
Numéro CAS |
54674-64-5 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
methyl bicyclo[3.3.1]non-2-ene-2-carboxylate |
InChI |
InChI=1S/C11H16O2/c1-13-11(12)10-6-5-8-3-2-4-9(10)7-8/h6,8-9H,2-5,7H2,1H3 |
Clé InChI |
SKVXZBCHDHQGIJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CCC2CCCC1C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Dodecyloxy)phenoxy]acetic acid](/img/structure/B14642002.png)
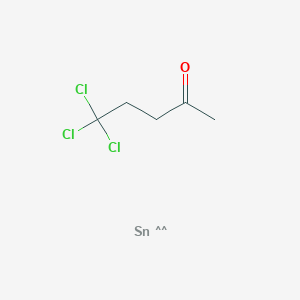
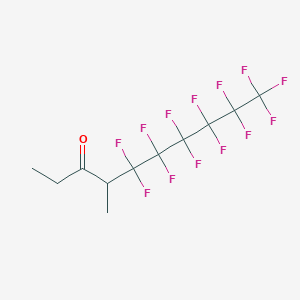
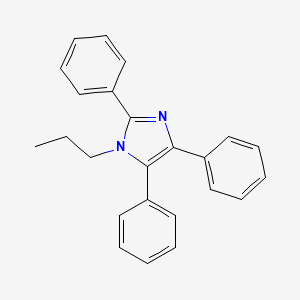
![N,N'-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea](/img/structure/B14642020.png)
![2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14642025.png)
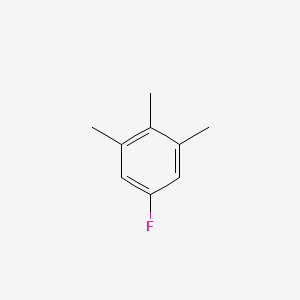
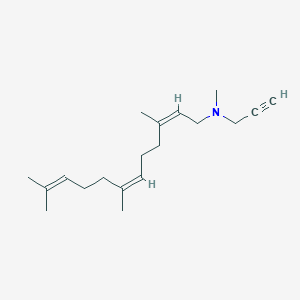
![7-Ethoxybicyclo[4.2.0]octa-2,4-diene](/img/structure/B14642034.png)
